Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

methyl 2-cyanopyridine-4-carboxylate structure
94413-64-6 structure
Product Name:methyl 2-cyanopyridine-4-carboxylate
CAS No:94413-64-6
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD07367894
CID:798592
PubChem ID:12132796
Update Time:2025-07-18

methyl 2-cyanopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-cyanoisonicotinate
    • 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • 2-Cyano-isonicotinic acid methyl ester
    • 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
    • methyl 2-cyanopyridine-4-carboxylate
    • 6-Methoxyindole
    • 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
    • 2-Cyano-4-carbomethoxypyridine
    • ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • BCP09229
    • 2-Cyanoisonicotinic acid methyl ester
    • AB31346
    • Isonicotinic acid, 2-cyano-, methyl ester (6CI)
    • Methyl 2-cyano-4-pyridinecarboxylate (ACI)
    • CS-W006243
    • EN300-100141
    • DTXSID50478210
    • J-522008
    • MFCD07367894
    • Z1198172047
    • AC-14227
    • AKOS006286048
    • Methyl2-cyanoisonicotinate
    • SCHEMBL2224335
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • AS-18621
    • 94413-64-6
    • DB-079874
    • SY029349
    • MDL: MFCD07367894
    • Inchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
    • InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(C(OC)=O)C=CN=1

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 107-109 ºC
  • Boiling Point: 296.6°C at 760 mmHg
  • Flash Point: 133.2°C
  • Refractive Index: 1.536
  • Solubility: Slightly soluble (6.2 g/l) (25 º C),
  • Water Partition Coefficient: Slightly Soluble in water (6.2 g/L) (25°C).
  • PSA: 62.98000
  • LogP: 0.73988

methyl 2-cyanopyridine-4-carboxylate Security Information

methyl 2-cyanopyridine-4-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 2-cyanopyridine-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Diisopropylethylamine Solvents: Ethyl acetate ;  30 °C; 4 h, 30 °C
1.2 Reagents: Water ;  1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
Reference
Preparation of Tpiroxostat crystal form I
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Production Method 4

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, rt
Reference
Active agent prodrugs with heterocyclic linkers
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy
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Production Method 6

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists
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Production Method 7

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
Reference
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, 20 - 25 °C
Reference
Process for preparation of Topiroxostat
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Production Method 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
Reference
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; Yu, Peng ; Zhang, Wen ; Zhang, Wei ; Wang, Yi ; et al, Nature (London, 2023, 615(7950), 67-72

Production Method 10

Reaction Conditions
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ;  5 h, 80 °C
Reference
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Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ;  pH 7 - 8
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  20 h, reflux
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Reference
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Production Method 16

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 120 °C
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ;  6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  15 min, rt
Reference
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Sheridan, Ursula; Gallagher, John F.; McGinley, John, Tetrahedron, 2016, 72(51), 8470-8478

Production Method 18

Reaction Conditions
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ;  overnight, 50 °C
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
Reference
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methyl 2-cyanopyridine-4-carboxylate Raw materials

methyl 2-cyanopyridine-4-carboxylate Preparation Products

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Amadis Chemical Company Limited
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(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER
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Additional information on methyl 2-cyanopyridine-4-carboxylate

Methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6): A Comprehensive Overview

Methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the pyridine derivatives family, has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry.

The molecular structure of methyl 2-cyanopyridine-4-carboxylate consists of a pyridine ring substituted with a cyano group at the 2-position and a carboxylate ester at the 4-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing (cyano) and electron-donating (ester) groups enhances its utility in diverse chemical transformations.

In recent years, methyl 2-cyanopyridine-4-carboxylate has been extensively studied for its potential in drug discovery and development. Its structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways, showcasing its promise in treating chronic inflammatory conditions.

One of the most compelling aspects of methyl 2-cyanopyridine-4-carboxylate is its role in the synthesis of complex heterocyclic compounds. The pyridine core is a fundamental building block in many natural products and synthetic molecules, and modifications at the 2- and 4-positions can significantly alter biological activity. Recent studies have demonstrated its use in constructing novel pyridine-based ligands for metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.

The compound's reactivity also makes it a valuable tool in organic synthesis. The cyano group can undergo various transformations, such as reduction to an amine or nucleophilic addition reactions, while the ester functionality can be hydrolyzed to a carboxylic acid or converted into other functional groups like acid chlorides or amides. These transformations provide synthetic chemists with a versatile platform for constructing more complex molecules.

Moreover, methyl 2-cyanopyridine-4-carboxylate has found applications in materials science. Its ability to form coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These materials are particularly useful in environmental monitoring and biomedical imaging due to their sensitivity to specific analytes.

In conclusion, methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers in pharmaceuticals, materials science, and organic synthesis. As research continues to uncover new applications for this compound, its significance is expected to grow further.

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Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER
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